molecular formula C7H8ClN3O2 B1618383 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine CAS No. 53246-60-9

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine

Cat. No.: B1618383
CAS No.: 53246-60-9
M. Wt: 201.61 g/mol
InChI Key: HFQXJEUTSLSDEC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a methylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine typically involves the coupling of 4-chloro-2-nitrobenzene with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydrazine moiety.

Major Products Formed

    Reduction: The major product is 1-(4-Chloro-2-aminophenyl)-1-methylhydrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the hydrazine moiety.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with potential biological activity. The hydrazine moiety can undergo oxidation, forming reactive species that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Similar in structure but lacks the methylhydrazine moiety.

    1-(4-Chloro-2-nitrophenyl)-2-methylhydrazine: Similar but with a different substitution pattern on the hydrazine moiety.

    4-Chloro-2-nitroaniline: Similar but with an amino group instead of the methylhydrazine moiety.

Uniqueness

1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine is unique due to the presence of both the chloro and nitro groups on the phenyl ring, along with the methylhydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-10(9)6-3-2-5(8)4-7(6)11(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQXJEUTSLSDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343109
Record name 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53246-60-9
Record name 1-(4-Chloro-2-nitrophenyl)-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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